![molecular formula C16H20N2O2S2 B2579183 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide CAS No. 906159-84-0](/img/structure/B2579183.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide, also known as Dihydroisoquinoline, is a chemical compound that has been widely studied for its potential applications in scientific research. In
Scientific Research Applications
Renal Vasodilation Activity
Research into the series of 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives, which share a structural resemblance to the compound , has highlighted potent DA1 agonistic activities. Among these derivatives, specific compounds have been identified as potent renal vasodilators, showcasing their potential in therapeutic applications related to kidney function and hypertension management. This research elucidates the structure-activity relationship of these compounds, contributing to the understanding of their biological interactions and potential therapeutic benefits (Anan et al., 1996).
Antibacterial Activity
Another area of interest is the synthesis and application of related dihydroisoquinolin derivatives as antibacterial agents. Specifically, the compound 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid and its methane sulfonic salt form have shown broad antibacterial activity in experimental infections. This research highlights the potential of such compounds in addressing systemic infections through their potent antibacterial properties (Goueffon et al., 1981).
Synthetic Chemistry and Catalysis
In synthetic chemistry, derivatives of the compound have been utilized in facilitating complex reactions. For instance, the synthesis of optically active N-C axially chiral tetrahydroquinoline showcases the application of these compounds in producing molecular structures with specific chiral properties. This research demonstrates the compound's role in enabling acid-accelerated molecular rotors, which are pivotal in the development of new materials and catalytic processes (Suzuki et al., 2015).
Methionine Aminopeptidase Inhibition
Quinolinyl sulfonamides, structurally related to the compound in focus, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). These findings are significant in the context of therapeutic research, as MetAP plays a crucial role in protein synthesis and regulation. The inhibition mechanism, dependent on metal concentration, provides insights into the development of novel inhibitors for therapeutic applications (Huang et al., 2006).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-22(19,20)17-11-15(16-7-4-10-21-16)18-9-8-13-5-2-3-6-14(13)12-18/h2-7,10,15,17H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJSMJBQYVBPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)methanesulfonamide |
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